Tetrahydro-2H-pyran-4-yl methanesulfonate
Overview
Description
Tetrahydro-2H-pyran-4-yl methanesulfonate is a chemical compound that is involved in various synthetic processes. It is related to tetrahydropyranyl ethers, which are commonly used as protective groups in organic synthesis. The tetrahydropyranyl group can be introduced into molecules by reacting alcohols or phenols with dihydropyran in the presence of an acid catalyst. This protective group is particularly useful because it can be removed under mildly acidic conditions without affecting other sensitive functional groups in the molecule.
Synthesis Analysis
The synthesis of tetrahydropyranyl derivatives can be efficiently catalyzed by ferrous methanesulfonate under solvent-free conditions, as demonstrated in the preparation of tetrahydropyranylation of alcohols and phenols. This method is notable for its room temperature operation and the ability to reuse the catalyst without significant loss of activity. The study also highlights the selectivity of the reaction, favoring the protection of alcohols over phenols when both are present .
Molecular Structure Analysis
The molecular structure of tetrahydro-2H-pyran-4-yl methanesulfonate derivatives can be complex, as seen in the synthesis of 6-sulfonimidoylmethyl-3,4-dihydro-2H-pyrans. These compounds were synthesized using a consecutive acylation/SN2 sequence, which demonstrates the versatility of the tetrahydropyran ring in undergoing chemical transformations to yield structurally diverse molecules .
Chemical Reactions Analysis
Tetrahydro-2H-pyran-4-yl methanesulfonate derivatives can participate in a variety of chemical reactions. For instance, the synthesis of tetrahydrobenzo[b]pyrans was achieved using a magnetic iron oxide supported phenylsulfonic acid nanocatalyst under ultrasonic conditions. This method emphasizes the use of green chemistry principles, such as employing water as a solvent and carrying out reactions at room temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-2H-pyran-4-yl methanesulfonate derivatives can be influenced by their molecular structure. For example, the conformational analysis of bis(tetrahydropyran-2-yl)methanes revealed that certain conformers are more populated than others, which can have implications for their reactivity and physical properties. The study utilized NMR and CD spectroscopy, along with MM3 calculations, to determine the predominant conformers of these molecules .
Scientific Research Applications
Catalytic Applications
Copper Methanesulfonate–Acetic Acid System : Copper methanesulfonate combined with acetic acid shows a synergistic effect in tetrahydropyranylation of alcohols and phenols at room temperature, producing corresponding tetrahydropyranyl ethers efficiently under solvent-free conditions (Wang, Song, Gong, & Jiang, 2007).
Ferrous Methanesulfonate Catalysis : Ferrous methanesulfonate demonstrates effective catalysis in the tetrahydropyranylation of various alcohols and phenols. It offers advantages such as reusability and efficient catalytic activity under solvent-free conditions (Wang, Song, Wan, & Zhao, 2011).
Amine Methanesulfonates as Catalysts : Amine methanesulfonates, particularly triethylenediamine methanesulfonate, are effective catalysts for tetrahydropyranylation of alcohols. These catalysts offer environmental friendliness and high efficiency (Wang, Sun, & Jiang, 2011).
Synthetic Chemistry and Material Science
Synthesis of Pyrans : Research on the synthesis of various pyran derivatives, which are key components in numerous chemical and pharmaceutical compounds, utilizes methanesulfonates. This includes the synthesis of complex pyrans with potential biological activities (Fan, Qu, Zhang, Wang, & Wang, 2009).
High-Temperature Reactions : Methanesulfonates, including tetrahydro-2H-pyran-4-yl methanesulfonate, have been studied for their reactivity and kinetics in high-temperature reactions, providing insights into their thermal stability and decomposition pathways (Álvarez-Aular et al., 2018).
Coordination Chemistry
- Metal Complex Formation : Tetrahydro-2H-pyran-4-yl methanesulfonate is involved in forming coordination compounds with various metals, contributing to the study of their magnetic, structural, and reactive properties (Shakirova et al., 2011).
Safety And Hazards
Tetrahydro-2H-pyran-4-yl Methanesulfonate is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
oxan-4-yl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-11(7,8)10-6-2-4-9-5-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEZHCLWHDZJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462944 | |
Record name | Tetrahydro-2H-pyran-4-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2H-pyran-4-yl methanesulfonate | |
CAS RN |
134419-59-3 | |
Record name | Tetrahydro-2H-pyran-4-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2H-pyran-4-yl methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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